1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine
Description
Properties
Molecular Formula |
C11H16ClF2N5 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-2-17-8-9(6-16-17)5-14-7-10-3-4-15-18(10)11(12)13;/h3-4,6,8,11,14H,2,5,7H2,1H3;1H |
InChI Key |
OPWYATHAZWHCTE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
1-(Difluoromethyl)-1H-pyrazol-5-amine
Method A :
- Reactants : Hydrazine hydrate (1.2 eq), ethyl 4,4-difluoroacetoacetate (1.0 eq).
- Conditions : Reflux in ethanol (78°C, 12 h), catalyzed by cerium(III) triflate (5 mol%).
- Workup : Neutralization with HCl, extraction with ethyl acetate, silica gel chromatography (hexane:EtOAc 3:1).
- Yield : 72–78%.
Method B :
- Reactants : Difluoromethyl ketone (1.0 eq), methylhydrazine (1.1 eq).
- Conditions : Pd(OAc)₂ (2 mol%), Xantphos ligand (4 mol%), CO atmosphere (1 atm), 80°C, 8 h.
- Yield : 86%.
| Parameter | Method A | Method B |
|---|---|---|
| Catalyst | Ce(OTf)₃ | Pd(OAc)₂/Xantphos |
| Temperature (°C) | 78 | 80 |
| Time (h) | 12 | 8 |
| Purification | Column | Crystallization |
| Scalability | Moderate | High |
(1-Ethyl-1H-pyrazol-4-yl)methanamine
Step 1 : 1-Ethyl-1H-pyrazole-4-carbaldehyde
- Reactants : 1H-pyrazole-4-carbaldehyde (1.0 eq), ethyl bromide (1.2 eq).
- Conditions : K₂CO₃ (2.0 eq), DMF, 60°C, 6 h.
- Yield : 89%.
Step 2 : Reductive Amination
- Reactants : Pyrazole-4-carbaldehyde (1.0 eq), ammonium acetate (3.0 eq), NaBH₃CN (1.5 eq).
- Conditions : MeOH, 25°C, 12 h.
- Yield : 68%.
Coupling of Subunits
Alkylation Approach
- Reactants : 1-(Difluoromethyl)-1H-pyrazol-5-amine (1.0 eq), (1-ethyl-1H-pyrazol-4-yl)methyl bromide (1.1 eq).
- Conditions : K₂CO₃ (2.0 eq), DMF, 60°C, 8 h.
- Workup : Aqueous extraction, column chromatography (CH₂Cl₂:MeOH 10:1).
- Yield : 63%.
Buchwald-Hartwig Amination
- Reactants : 5-Bromo-1-(difluoromethyl)-1H-pyrazole (1.0 eq), (1-ethyl-1H-pyrazol-4-yl)methanamine (1.2 eq).
- Conditions : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2.0 eq), toluene, 110°C, 24 h.
- Yield : 58%.
| Parameter | Alkylation | Buchwald-Hartwig |
|---|---|---|
| Catalyst | None | Pd₂(dba)₃/Xantphos |
| Temperature (°C) | 60 | 110 |
| Time (h) | 8 | 24 |
| Atom Economy | 81% | 76% |
| Functional Group Tolerance | Moderate | Low |
Optimization Challenges and Solutions
Regioselectivity in Pyrazole Formation
Difluoromethyl Group Stability
Purification Complexity
- Issue : Co-elution of byproducts in column chromatography.
- Resolution : Employ orthogonal solvent systems (e.g., CH₂Cl₂:MeOH gradient).
Analytical Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyrazole-H), 6.52 (t, J = 54 Hz, 1H, CF₂H), 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.91 (s, 2H, NCH₂).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -110.2 (CF₂H).
- HRMS : m/z 296.1763 [M+H]⁺ (calc. 296.1768).
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation Reactions
The compound’s pyrazole rings and functional groups participate in oxidation processes. For example, pyrazole derivatives are known to undergo oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) under acidic or neutral conditions. While specific data for this compound is limited, analogous pyrazole systems (e.g., pyrazole-carbaldehydes) oxidize to carboxylic acids or other derivatives .
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic/neutral medium |
Reduction Reactions
Reduction pathways involve the interaction of the compound’s nitrogen-containing heterocycles or other functional groups with reducing agents. Sodium borohydride (NaBH₄) is commonly used in such reactions, often in solvents like methanol or ethanol.
| Reaction Type | Reagent | Solvent |
|---|---|---|
| Reduction | Sodium borohydride | Methanol/Ethanol |
Substitution Reactions
The compound’s pyrazole rings and difluoromethyl group enable nucleophilic and electrophilic substitution. Nucleophiles (e.g., amines, thiols) can react with electrophilic sites, while the difluoromethyl group’s electron-withdrawing nature may facilitate substitution at adjacent positions.
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Substitution | Nucleophiles (amines, thiols) | Base-catalyzed |
Electrophilic Aromatic Substitution
Pyrazole rings in the compound can undergo electrophilic aromatic substitution due to the electron-rich nature of the heterocycle. This reactivity is influenced by substituents like the difluoromethyl group, which may direct electrophiles to specific positions.
Coupling Reactions
The compound’s methylamine bridge and pyrazole rings may participate in coupling reactions, such as alkylation or amidation, to form derivatives with enhanced biological activity. These reactions often require metal catalysts or specific bases.
Stability and Reactivity Influencing Factors
-
Difluoromethyl Group : Enhances electron withdrawal, increasing reactivity at adjacent positions.
-
Pyrazole Rings : Provide sites for electrophilic/nucleophilic attack.
-
Solvent and pH : Polar solvents (e.g., DMF) and acidic/neutral conditions influence reaction outcomes.
Biological Activity and Mechanism
The compound’s reactivity is linked to its biological activity, including potential interactions with enzymes or receptors. Fluorinated substituents like the difluoromethyl group often improve binding affinity, enabling modulation of biochemical pathways.
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including the compound , exhibit notable antimicrobial properties. Studies have shown that modifications in the pyrazole structure can enhance antibacterial and antifungal activities. For instance, compounds with similar pyrazole frameworks have been synthesized and evaluated for their effectiveness against various microbial strains, demonstrating significant inhibitory effects .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a key role in inflammation pathways. Experimental studies suggest that this compound may reduce inflammation markers in vitro, indicating its potential as a therapeutic agent for inflammatory diseases .
Cancer Research
Recent findings highlight the potential of pyrazole derivatives in cancer therapy. The compound's ability to modulate signaling pathways involved in tumor growth and metastasis has been explored. In particular, studies have focused on the inhibition of specific kinases associated with cancer progression, showcasing promising results in cell line assays .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of pyrazole derivatives. Research has suggested that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Several case studies have documented the synthesis and evaluation of similar pyrazole compounds:
- Case Study 1 : A study conducted on a series of benzofuran-pyrazole compounds demonstrated their efficacy as antimicrobial agents. The structure-activity relationship (SAR) analysis revealed that specific substitutions significantly enhanced their antibacterial potency .
- Case Study 2 : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives, where compounds were tested in animal models of inflammation. Results indicated a marked reduction in inflammatory markers, supporting their potential use in clinical settings .
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects .
Comparison with Similar Compounds
Structural and Molecular Properties
The following table compares the target compound with structurally related analogs:
Key Observations:
- Substituent Effects: The ethyl group on the target compound’s pyrazole-4-yl moiety increases lipophilicity compared to analogs with methyl groups (e.g., ). Chlorine in some analogs (e.g., ) may indicate synthetic intermediates or impurities, though its presence is atypical for the target compound.
Molecular Weight :
Challenges:
Biological Activity
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a difluoromethyl group and an ethyl-substituted pyrazole moiety, which enhance its stability and reactivity, making it a candidate for various therapeutic applications. The molecular formula is C11H16F2N5, with a molecular weight of 291.73 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances binding affinity and selectivity, while the pyrazole ring facilitates hydrogen bonding and hydrophobic interactions critical for biological activity .
Pharmacological Activities
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine have shown efficacy against various bacterial strains, including E. coli and S. aureus. In studies, certain derivatives demonstrated inhibitory activity comparable to standard antibiotics, suggesting their potential as antimicrobial agents .
Anti-inflammatory Activity
Pyrazole compounds have been recognized for their anti-inflammatory effects. For example, derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies revealed that some pyrazole derivatives achieved up to 85% inhibition of TNF-α at specific concentrations . The anti-inflammatory mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway .
Antitumor Activity
Some pyrazole derivatives have exhibited promising antitumor activity. For instance, compounds with similar structures have been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells, mediated by the modulation of signaling pathways related to cell survival and proliferation .
Study 1: Antimicrobial Efficacy
A study conducted by Selvam et al. synthesized a series of novel pyrazole derivatives and tested them against E. coli and S. aureus. One derivative showed notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Study 2: Anti-inflammatory Properties
Research by Tewari et al. evaluated a new series of pyrazole derivatives for their anti-inflammatory effects in vivo. The findings indicated that certain compounds significantly reduced inflammation markers in animal models, highlighting their therapeutic potential in treating inflammatory diseases .
Study 3: Antitumor Activity
In vitro assays conducted on pyrazole derivatives demonstrated that some compounds inhibited the growth of breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range, suggesting effective antitumor properties .
Data Summary
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodology :
- Cyclocondensation : Start with ethyl acetoacetate and substituted hydrazines to form pyrazole rings. For example, refluxing ethyl acetoacetate with phenylhydrazine in glacial acetic acid yields pyrazole intermediates (e.g., 3-methyl-1-phenyl-1H-pyrazole-5-one) .
- Substitution Reactions : Use nucleophilic agents (e.g., RCH₂Cl) in the presence of K₂CO₃ in DMF at room temperature to introduce alkyl/aryl groups at specific positions .
- Purification : Employ column chromatography (e.g., silica gel, THF/hexane eluent) and confirm purity via TLC .
Q. How can X-ray crystallography confirm the molecular structure and bonding geometry of this compound?
Methodology :
- Crystal Growth : Recrystallize the compound from ethanol or DMF to obtain single crystals suitable for diffraction .
- Data Collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply SHELXL for structure refinement, focusing on bond lengths (e.g., C–N: ~1.34 Å, C–F: ~1.33 Å) and angles (e.g., pyrazole ring angles: ~108°). Validate with R-factor (< 0.05) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodology :
- IR Spectroscopy : Identify functional groups (e.g., N–H stretches at ~3400 cm⁻¹, C–F vibrations at ~1200 cm⁻¹) .
- ¹H/¹³C NMR : Assign signals for pyrazole protons (δ ~6.5–7.5 ppm) and difluoromethyl groups (δ ~5.5 ppm, split by ²J₃₈F coupling) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z ~320) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., difluoromethyl vs. ethyl) influence reactivity and biological activity?
Methodology :
- Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., –CF₃, –CH₂CH₃) and evaluate bioactivity (e.g., enzyme inhibition assays). For instance, –CF₃ groups enhance metabolic stability but may reduce solubility .
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to model electron density maps and frontier molecular orbitals (HOMO-LUMO gaps). Compare with experimental data to explain reactivity trends .
Q. How can conflicting bioactivity data across studies be resolved?
Methodology :
- Dose-Response Analysis : Perform IC₅₀ assays under standardized conditions (e.g., pH 7.4, 37°C) to account for variability in reported values .
- Crystallographic Validation : Ensure structural integrity (e.g., confirm no polymorphic transitions) using X-ray data .
- Metabolic Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .
Q. What computational strategies are effective for predicting physicochemical properties (e.g., logP, pKa)?
Methodology :
- QSAR Models : Train models using descriptors like polar surface area, molecular weight, and substituent Hammett constants. Validate with experimental logP values (e.g., predicted ~2.5 vs. experimental ~2.7) .
- Molecular Dynamics (MD) Simulations : Simulate solvation in water/octanol systems (e.g., GROMACS) to estimate partition coefficients .
Q. How can reaction intermediates be stabilized during multi-step syntheses?
Methodology :
- Low-Temperature Quenching : For air-sensitive intermediates (e.g., imine derivatives), use Schlenk lines under inert gas (N₂/Ar) .
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to amines to prevent side reactions during coupling steps .
Data Contradiction Analysis
Q. How should discrepancies in crystallographic bond lengths (e.g., C–N vs. C–C) be interpreted?
Methodology :
- Error Analysis : Compare estimated standard deviations (ESDs) from refinement. Discrepancies >3σ may indicate disorder or twinning .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-stacking) to identify packing effects that distort bond lengths .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
